2-Tert-butylsulfanyl-3-methylthiophene

Description

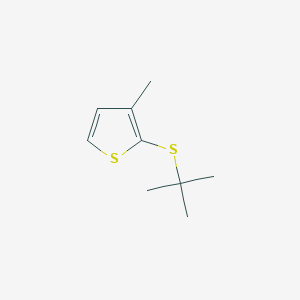

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfanyl-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S2/c1-7-5-6-10-8(7)11-9(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPBLVMXLDNUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Tert Butylsulfanyl 3 Methylthiophene

Direct Synthesis Approaches to 2-Tert-butylsulfanyl-3-methylthiophene

Direct synthesis methods involve the formation of the thiophene (B33073) ring from acyclic precursors in a manner that incorporates the tert-butylsulfanyl and methyl groups during the cyclization process. These routes are often based on classical named reactions for thiophene synthesis.

Thiophene Ring Formation with Tert-butylsulfanyl and Methyl Moieties

These methods construct the heterocyclic ring through carbon-sulfur bond formation, starting with precursors that already contain the necessary carbon framework and heteroatoms.

One of the most fundamental methods for thiophene synthesis is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to facilitate the cyclization and dehydration, converting the diketone into the corresponding thiophene. chem-station.com

For the synthesis of this compound, a hypothetical 1,4-dicarbonyl precursor such as 3-(tert-butylsulfanyl)hexane-2,5-dione would be required. The reaction would proceed through the thionation of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiophene ring. While this represents a plausible direct route, the synthesis of the specific substituted 1,4-dicarbonyl precursor presents its own synthetic challenges.

| Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-(tert-butylsulfanyl)hexane-2,5-dione | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent, Heat | This compound | N/A (Hypothetical) |

The Gewald aminothiophene synthesis is another powerful condensation reaction for forming polysubstituted thiophenes. The reaction typically involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgsemanticscholar.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a 2-aminothiophene. wikipedia.org

Adapting the Gewald reaction for the direct synthesis of this compound is not straightforward, as the standard reaction yields a 2-amino-substituted thiophene. A modification would be required to replace the amino group with the desired tert-butylsulfanyl group, making it a less direct approach.

A more relevant condensation strategy is the Fiesselmann thiophene synthesis. This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ketones. derpharmachemica.comwikipedia.org A potential, though complex, adaptation could involve a custom acetylenic precursor containing a tert-butyl thioether moiety to guide the formation of the target compound.

| Reaction Name | Typical Precursors | Typical Product Type | Applicability to Target Compound |

|---|---|---|---|

| Gewald Reaction | Ketone, α-Cyanoester, Elemental Sulfur | 2-Aminothiophene | Low (Requires removal/replacement of amino group) |

| Fiesselmann Synthesis | Thioglycolic acid ester, α,β-Acetylenic ester/ketone | 3-Hydroxy-2-thiophenecarboxylate | Low (Requires significant precursor modification and functional group interconversion) |

Regioselective Substitution of Precursor Thiophenes

A more practical and widely employed strategy for synthesizing specifically substituted thiophenes involves the stepwise functionalization of a simpler, readily available thiophene precursor, most commonly 3-methylthiophene (B123197). These methods offer superior control over the regiochemistry of the final product.

The direct metalation of a thiophene ring, followed by quenching with a suitable electrophile, is a powerful tool for regioselective substitution. The lithiation of 3-methylthiophene can be directed to the C2 position, which is ortho to the methyl group. This is achieved by using a strong lithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). The resulting 2-lithio-3-methylthiophene is a potent nucleophile.

To introduce the tert-butylsulfanyl group, this lithiated intermediate is reacted with an electrophilic sulfur reagent. A highly effective electrophile for this purpose is di-tert-butyl disulfide ((t-BuS)₂). The reaction proceeds via nucleophilic attack of the thienyllithium species on one of the sulfur atoms of the disulfide, cleaving the S-S bond and forming the desired thioether along with lithium tert-butanethiolate as a byproduct. A similar strategy has been successfully used to synthesize 3-(methylthio)thiophene (B1582169) from 3-lithiothiophene and dimethyl disulfide. google.com

| Starting Material | Reagents & Conditions | Intermediate | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methylthiophene | 1. n-Butyllithium, THF, -78 °C to -20 °C 2. Di-tert-butyl disulfide | 2-Lithio-3-methylthiophene | This compound | Good (by analogy) google.com |

An alternative and often highly efficient route to the same 2-lithio-3-methylthiophene intermediate involves a halogen-metal exchange reaction. This pathway begins with the regioselective halogenation of 3-methylthiophene. Bromination using N-bromosuccinimide (NBS) in a solvent like acetic acid preferentially yields 2-bromo-3-methylthiophene (B51420) in good purity. clockss.org

The subsequent step is the halogen-metal exchange, where the 2-bromo-3-methylthiophene is treated with an alkyllithium reagent, typically n-butyllithium, at low temperatures (e.g., -78 °C). This reaction is generally very fast and clean, producing 2-lithio-3-methylthiophene and butyl bromide. clockss.org The resulting organolithium species is then quenched with di-tert-butyl disulfide, as described in the previous section, to afford the final product. This two-step sequence from 3-methylthiophene is often preferred due to the well-defined and highly regioselective nature of both the initial bromination and the subsequent halogen-metal exchange.

| Step | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Methylthiophene | N-Bromosuccinimide (NBS), Acetic Acid | 2-Bromo-3-methylthiophene | ~64-88 clockss.org |

| 2 | 2-Bromo-3-methylthiophene | 1. n-Butyllithium, THF, -78 °C 2. Di-tert-butyl disulfide | This compound | Good (by analogy) google.comclockss.org |

Nucleophilic Aromatic Substitution with Thiolate Reagents

Nucleophilic aromatic substitution (SNAr) on a thiophene ring is a powerful method for introducing sulfur-based functional groups. This pathway typically involves the reaction of an activated halothiophene with a nucleophilic thiolate. In the context of synthesizing this compound, this would conceptually involve the displacement of a leaving group from the 2-position of a 3-methylthiophene derivative by a tert-butyl thiolate anion.

The success of SNAr reactions on thiophenes often depends on the electronic nature of the ring. Thiophene itself is an electron-rich aromatic system, which generally disfavors nucleophilic attack. Therefore, the presence of electron-withdrawing groups is often necessary to facilitate the reaction. However, in some cases, the reaction can proceed without strong activation, particularly with highly reactive nucleophiles or under specific catalytic conditions.

A related and highly effective method for the formation of an aryl-sulfur bond is the reaction of an organometallic derivative of the heterocycle with a disulfide. For instance, the synthesis of 3-(methylthio)thiophene can be achieved by first treating 3-bromothiophene (B43185) with butyl lithium to form 3-lithiothiophene. This intermediate then reacts with dimethyl disulfide to yield the desired product. google.com This strategy could be adapted for the synthesis of this compound by using di-tert-butyl disulfide as the electrophilic sulfur source.

Table 1: Representative Reaction Conditions for Thiophene Thiolation

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3-Bromothiophene | 1. n-BuLi 2. Dimethyl disulfide | Heptane/THF | -30°C to 0°C | 3-(Methylthio)thiophene | ~71% | google.com |

Electrophilic Substitution Reactions (e.g., Bromination, Iodination)

Electrophilic substitution is a fundamental reaction of thiophenes, which are significantly more reactive than benzene (B151609). iust.ac.ir Halogenation, such as bromination and iodination, typically occurs preferentially at the 2- and 5-positions of the thiophene ring. The reactivity and regioselectivity are influenced by the nature of any existing substituents.

For a substrate like 2-tert-butylsulfanylthiophene, electrophilic halogenation would be expected to occur at the vacant 5-position due to the activating, ortho-para directing nature of the alkylthio group. Subsequent introduction of a methyl group at the 3-position would be a less direct approach.

A more direct route to a precursor for this compound involves the electrophilic bromination of 3-methylthiophene. This reaction can be carried out with high yield and selectivity for the 2-position. A patented method describes the reaction of 3-methylthiophene with hydrogen bromide and hydrogen peroxide in ether to afford 2-bromo-3-methylthiophene in high yield. google.com

Table 2: Electrophilic Bromination of 3-Methylthiophene

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3-Methylthiophene | HBr (48% aq.), H₂O₂ (35% aq.) | Ether | -22°C to 15°C | 2-Bromo-3-methylthiophene | 89-90% | google.com |

Synthesis via Functional Group Interconversions on Thiophene Scaffolds

A versatile approach to complex thiophene derivatives involves the sequential introduction of functional groups onto a pre-existing thiophene ring. This allows for the controlled construction of the desired substitution pattern.

Introduction of the Tert-butylsulfanyl Group

A common and direct method for installing a tert-butylsulfanyl group is the reaction of a halothiophene with a tert-butyl thiolate, typically generated in situ from tert-butyl mercaptan and a base. The starting material for the synthesis of this compound would be 2-halo-3-methylthiophene, such as 2-bromo-3-methylthiophene. The reaction proceeds via a nucleophilic aromatic substitution mechanism. While specific conditions for this exact transformation are not readily found in the literature, the general principles of SNAr on thiophenes suggest that this would be a feasible route, potentially aided by a copper or palladium catalyst.

An alternative to direct substitution with a pre-formed thiolate is the reaction of a lithiated thiophene with an electrophilic sulfur reagent. This method is particularly effective and has been documented for the synthesis of related alkylthiothiophenes. google.com

The synthesis would commence with the lithiation of 3-methylthiophene. Due to the directing effect of the methyl group and the inherent acidity of the α-protons, lithiation with a strong base like n-butyllithium is expected to occur selectively at the 2-position. The resulting 2-lithio-3-methylthiophene intermediate can then be quenched with di-tert-butyl disulfide to furnish this compound. This approach avoids the need for a pre-halogenated thiophene.

Table 3: Proposed Synthesis via Lithiation and Sulfanylation

| Starting Material | Reagents | Proposed Intermediate | Electrophile | Proposed Product |

| 3-Methylthiophene | n-Butyllithium | 2-Lithio-3-methylthiophene | Di-tert-butyl disulfide | This compound |

Introduction of the Methyl Group

If the synthetic strategy begins with the introduction of the tert-butylsulfanyl group onto an unsubstituted thiophene ring, the subsequent step would be the introduction of the methyl group at the 3-position. This can be achieved through a lithiation-alkylation sequence.

Starting with 2-tert-butylsulfanylthiophene, treatment with a strong base would lead to deprotonation. The directing effect of the sulfur atom would favor lithiation at the adjacent 5-position. To achieve methylation at the 3-position, a more elaborate strategy might be required, possibly involving halogen-metal exchange from a 3-halo-2-tert-butylsulfanylthiophene intermediate.

A more straightforward approach is the methylation of a lithiated thiophene derivative. For example, 2-lithio-4-methylthiophene can be methylated with dimethyl sulfate (B86663) to produce 2,4-dimethylthiophene. uu.nl This principle could be applied to a suitably substituted thiophene to introduce the methyl group.

Alkylation of Thiophene Precursors

The introduction of alkyl groups onto a thiophene ring is a fundamental step in the synthesis of derivatives like this compound. However, the direct alkylation of thiophene can be challenging. Traditional alkylation catalysts such as aluminum halides or strong acids often lead to undesirable resinification of the thiophene reactant before significant alkylation occurs. google.com To overcome these issues, alternative catalytic systems have been developed. Boron trifluoride, for instance, has been identified as an effective catalyst for the alkylation of thiophene and its derivatives using alkylating agents like olefinic hydrocarbons or alkyl halides. google.com For the specific synthesis of the target compound, a key step would involve the introduction of the tert-butylsulfanyl group. This is typically achieved through the alkylation of a sulfur-containing precursor. For example, a 2-mercaptothiophene derivative or a more complex precursor like a dialkyl acetal (B89532) of 2-mercaptoacetaldehyde can be alkylated. google.com This reaction involves treating the sulfur nucleophile with a suitable electrophile containing the tert-butyl group, such as tert-butyl halide, in the presence of a base to facilitate the formation of the thioether linkage.

Reduction of Carbonyl Functionalities to Methyl Groups

In many synthetic routes towards substituted thiophenes, a methyl group is installed by the reduction of a carbonyl functionality, such as an aldehyde or ketone. This is a crucial transformation when a precursor like 3-formyl- or 3-acetylthiophene (B72516) is used. Two classical methods for this conversion are the Wolff–Kishner and Clemmensen reductions. wisdomlib.org

Wolff-Kishner Reduction : This method converts carbonyls into methylene (B1212753) groups using hydrazine (B178648) (H₂N-NH₂) and a strong base (e.g., potassium hydroxide) at high temperatures. wisdomlib.org The process begins with the formation of a hydrazone intermediate, which is then deprotonated and collapses, releasing nitrogen gas to form the desired alkane. wisdomlib.org Its advantage lies in its suitability for substrates that are sensitive to acidic conditions. wisdomlib.org

Clemmensen Reduction : This reaction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes or ketones to alkanes. wikipedia.org

More modern and often milder methods are also available. For instance, the exhaustive reduction of aliphatic carbonyl groups directly to methyl groups can be achieved using triethylsilane (Et₃SiH) in the presence of a catalytic amount of the Lewis acid tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃]. researchgate.net However, the reduction of aromatic carbonyls under these conditions may be less straightforward and can sometimes yield silyl-protected benzylic alcohols instead of the fully reduced product. researchgate.net

One-Pot and Multi-Step Synthetic Protocols

The synthesis of highly substituted thiophenes can be approached through either multi-step sequences or more streamlined one-pot protocols. Multi-step syntheses involve the isolation and purification of intermediates at each stage, which can be labor-intensive but allows for precise control over the introduction of functional groups.

Conversely, one-pot syntheses have gained considerable attention as they offer increased efficiency, reduced waste, and savings in time and resources by combining multiple reaction steps in a single reaction vessel. acs.orgscispace.com Several elegant one-pot procedures for constructing substituted thiophenes have been developed. These methods often involve tandem reactions where the thiophene ring is formed and functionalized in a continuous sequence.

Below is a table summarizing various one-pot strategies applicable to the synthesis of substituted thiophenes.

| Starting Materials | Key Reagents/Catalysts | Description |

| Bromoenynes | Pd-catalyst, Hydrogen Sulfide (B99878) Surrogate | A tandem process involving C-S bond formation followed by heterocyclization to form the thiophene ring. scispace.comacs.org |

| 1,3-Dicarbonyl Compounds | CS₂, K₂CO₃, Alkyl Bromides | A sequential addition protocol where the dicarbonyl compound reacts with carbon disulfide and is subsequently alkylated to build and functionalize the thiophene ring. acs.org |

| Terminal Alkynes | Na₂S•9H₂O | A process initiated by a sulfide source reacting with the alkyne, followed by an annulation process to yield the corresponding thiophene. researchgate.net |

| 3-morpholino-3-thioxopropanenitrile, isocyanide, α-haloketones | (in water) | A multicomponent reaction that provides a direct route to highly substituted thiophenes. tandfonline.com |

Catalytic Approaches in the Synthesis of this compound and Analogs

Catalysis is central to the modern synthesis of thiophenes, enabling efficient and selective bond formations that would otherwise be difficult. Metal-based catalysts, in particular, play a pivotal role in constructing the thiophene heterocycle and introducing substituents.

Metal-Mediated and Metal-Catalyzed Cyclization Reactions

Metal-catalyzed cyclization reactions are a powerful strategy for constructing the thiophene ring from acyclic precursors. nih.gov These methods are often atom-economical and allow for significant control over the substitution pattern of the final product. Palladium and copper catalysts are frequently employed for this purpose.

A notable example is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. In this reaction, a PdI₂ catalyst, often used with a potassium iodide (KI) additive, facilitates the cyclization to form the thiophene ring. nih.govorganic-chemistry.org Similarly, copper-promoted cyclization of S-containing alkyne derivatives has been reported to yield substituted thiophenes. nih.gov These reactions proceed through the activation of a carbon-carbon triple bond by the metal catalyst, followed by an intramolecular attack by the sulfur nucleophile to close the ring. nih.gov

Cross-Coupling Reactions for Thiophene Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, making them highly valuable for synthesizing and functionalizing thiophenes. numberanalytics.comresearchgate.net Several named reactions are routinely used to build complex thiophene-containing molecules. nih.gov

| Cross-Coupling Reaction | Description | Typical Catalysts |

| Suzuki Reaction | Couples a thiophene boronic acid or ester with an organohalide. nih.gov | Palladium complexes |

| Stille Reaction | Involves the reaction of an organotin compound (e.g., a thienylstannane) with an organohalide. nih.gov | Palladium complexes |

| Kumada Reaction | Forms a C-C bond between a thienyl Grignard reagent and an organohalide. nih.gov | Nickel or Palladium complexes |

| Sonogashira Reaction | Couples a terminal alkyne with an aryl or vinyl halide, which can be used to construct precursors for thiophene synthesis. rsc.orgmdpi.com | Palladium and Copper cocatalysts |

These reactions can be used to attach the tert-butylsulfanyl or methyl groups to a pre-formed thiophene ring, or to construct the thiophene ring itself from smaller fragments. For example, a palladium-catalyzed cross-coupling reaction can be used to arylate thiophenes, leaving other bonds like a C-Cl bond intact for further functionalization. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of a specific isomer like this compound is critically dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. nih.gov

For example, in metal-catalyzed reactions, the catalyst loading is a crucial factor. It was found in one study that the palladium catalyst loading for a C-S coupling step could be reduced from 5 mol% to 1 mol% by simply increasing the reaction time, without a significant loss in product yield. scispace.com The choice of solvent can also have a profound impact. In the synthesis of thiophenes via the cyclization of 1-mercapto-3-yn-2-ols, methanol (B129727) was found to be a suitable solvent, while the use of an ionic liquid like BmimBF₄ allowed for the recycling of the catalyst. organic-chemistry.org

The influence of reaction parameters is clearly demonstrated in studies of tandem reactions. The table below, based on data for a CuCl/DBU-catalyzed tandem addition/cycloisomerization, illustrates how temperature can affect the yield of the resulting thiophene. mdpi.com

| Entry | Alkyne Substituent (R) | Temperature (°C) | Yield (%) |

| 1 | n-Hex | 50 | 70 |

| 2 | n-Hex | reflux | 78 |

| 3 | Ph | 50 | 85 |

| 4 | Ph | reflux | 82 |

| 5 | 4-MeC₆H₄ | 50 | 83 |

| 6 | 4-MeOC₆H₄ | 50 | 80 |

Data adapted from a study on CuCl/DBU-catalyzed synthesis of thiophenes. mdpi.com

This systematic optimization is essential for developing practical and efficient synthetic routes, minimizing side-product formation, and maximizing the output of the desired substituted thiophene. scispace.comnih.gov

Reactivity and Reaction Mechanisms of 2 Tert Butylsulfanyl 3 Methylthiophene

Electrophilic Aromatic Substitution (EAS) Reactivity

Thiophene (B33073) is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. pearson.comquimicaorganica.org The presence of activating substituents, such as alkyl and alkylthio groups, further enhances this reactivity.

The regiochemical outcome of electrophilic aromatic substitution on the 2-tert-butylsulfanyl-3-methylthiophene ring is directed by the combined influence of both substituents. The vacant positions on the thiophene ring are C4 and C5.

Tert-butylsulfanyl group (-S-tBu): As an ortho-, para-director, the sulfur-containing substituent at C2 strongly activates the C5 position through resonance donation of its lone pair electrons. It also activates the C3 position, but this is already occupied by the methyl group.

Methyl group (-CH3): This group is a weaker activating group that directs electrophilic attack to the ortho and para positions. Relative to its position at C3, it directs to C2 (occupied) and C4.

The directing effects of these two groups are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Directing | Preferred Position for EAS |

| tert-butylsulfanyl | C2 | Activating | Ortho, Para | C5 (major), C3 (occupied) |

| methyl | C3 | Activating | Ortho, Para | C2 (occupied), C4 |

Considering these directing effects, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. The powerful activating and directing effect of the tert-butylsulfanyl group to the adjacent C5 position is the dominant factor. Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 5-substituted product.

The mechanism for electrophilic aromatic substitution on this compound follows the classical pathway observed for other aromatic compounds. youtube.com It involves a two-step process:

Formation of the Sigma Complex (Arenium Ion): The electrophile (E+) attacks the electron-rich thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Attack at the C5 position results in a more stable intermediate because the positive charge can be delocalized over the sulfur atom of the tert-butylsulfanyl group.

Deprotonation: A weak base in the reaction mixture removes a proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final substituted product.

Studies on the kinetics of nitration of substituted thiophenes have shown that the reaction mechanism is similar to that of benzene compounds, although the high reactivity of the thiophene ring can sometimes lead to side reactions or explosive conditions if not properly controlled. rsc.org

Nucleophilic Reactivity and Organometallic Intermediates

The presence of the sulfur atom in the thiophene ring allows for facile deprotonation at the alpha-positions (C2 and C5) to form organometallic intermediates, which are potent nucleophiles.

In this compound, the most acidic proton is at the C5 position, adjacent to the ring sulfur atom. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures is expected to result in regioselective deprotonation at the C5 position. This generates the corresponding 2-tert-butylsulfanyl-3-methyl-5-thienyllithium intermediate.

This thienyllithium species is a powerful nucleophile and can react with a variety of electrophiles to introduce a wide range of functional groups at the C5 position.

| Reagent | Product Type |

| Carbon dioxide (CO2), then H+ | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Iodine (I2) | Iodo-derivative |

| Chlorotrimethylsilane (Me3SiCl) | Silyl-derivative |

Organometallic derivatives of this compound are valuable precursors for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Negishi Coupling: The 5-lithio or 5-iodo derivative of this compound can be converted into an organozinc reagent. This thienylzinc species can then undergo a palladium- or nickel-catalyzed Negishi cross-coupling reaction with various organic halides (e.g., aryl, vinyl, or alkyl halides) to form a new C-C bond at the C5 position. bath.ac.uk

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org To utilize this compound in a Stille coupling, it can be converted into either an organostannane or a halo-derivative. For instance, the 5-thienyllithium species can be quenched with a trialkyltin chloride (e.g., Bu3SnCl) to yield the corresponding 5-(tributylstannyl)thiophene. This organostannane can then be coupled with an organic halide. harvard.edu The general mechanism for the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orguwindsor.ca

The versatility of these cross-coupling reactions allows for the synthesis of complex molecules containing the this compound scaffold. nih.govchemrxiv.org

Oxidation and Reduction Processes

The sulfur atoms in this compound are susceptible to oxidation. The exocyclic sulfur of the tert-butylsulfanyl group is generally more readily oxidized than the endocyclic sulfur of the thiophene ring.

Controlled oxidation with one equivalent of an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would likely yield the corresponding sulfoxide (B87167), 2-(tert-butylsulfinyl)-3-methylthiophene. The use of a stronger oxidizing agent or excess oxidant would lead to the formation of the sulfone, 2-(tert-butylsulfonyl)-3-methylthiophene. The thiophene ring itself can be oxidized under more forceful conditions, which may lead to ring opening or decomposition.

The reduction of the thiophene ring is a challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation with catalysts like Raney nickel. This process often results in desulfurization and saturation of the ring to afford an alkane.

Oxidative Transformations of the Thiophene Ring

The thiophene ring, while aromatic, can undergo oxidative transformations under specific conditions. nih.gov Oxidation can occur at the sulfur heteroatom to form a thiophene S-oxide or a thiophene 1,1-dioxide. researchgate.netwikipedia.org These oxidized species are less aromatic and can behave as reactive dienes in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net

The oxidation of thiophene with reagents like trifluoroperacetic acid can lead to a mixture of products resulting from S-oxidation and subsequent dimerization or further oxidation to sulfones. wikipedia.org In the case of this compound, the exocyclic sulfur atom of the tert-butylsulfanyl group is more susceptible to initial oxidation than the ring's sulfur atom. However, under forcing oxidation conditions, transformation of the thiophene ring itself is a possible subsequent reaction, potentially leading to ring-opening products. nih.gov The stability of the thiophene core is notable, but its aromaticity can be overcome by potent oxidizing agents. wikipedia.org

Sulfur Oxidation Chemistry (e.g., S-oxidation to sulfoxides and sulfones)

The thioether linkage in this compound is readily oxidized. This transformation is a common metabolic pathway for thioethers and can be achieved synthetically using a variety of oxidizing agents. nih.gov The oxidation can be controlled to selectively produce either the corresponding sulfoxide or, with a stronger oxidant or harsher conditions, the sulfone. thieme-connect.de

Selective oxidation to the sulfoxide is a key transformation, as sulfoxides are important synthetic intermediates. nih.gov A range of reagents can achieve this, often under mild conditions to prevent overoxidation to the sulfone. nih.govthieme-connect.de Conversely, the synthesis of the sulfone requires more powerful oxidizing systems. acs.org The reduction of the resulting sulfone back to the thioether is generally difficult. thieme-connect.de

Table 1: Reagents for Oxidation of Thioethers to Sulfoxides and Sulfones

| Transformation | Reagent(s) | Key Features | Citations |

|---|---|---|---|

| Sulfide (B99878) to Sulfoxide | Hydrogen Peroxide (H₂O₂), Acetic Acid | "Green" and highly selective method. | nih.gov |

| tert-Butyl Hydroperoxide (TBHP) | Can be mediated by silica (B1680970) gel for selectivity. | ||

| N-Bromosuccinimide (NBS) | Can act as an oxidizing agent. | organic-chemistry.org | |

| Iodine (I₂) | A mild oxidizing agent. | youtube.com | |

| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂), Niobium Carbide Catalyst | Efficiently affords sulfones. | acs.org |

| Urea-Hydrogen Peroxide, Phthalic Anhydride | Metal-free oxidation directly to the sulfone. | acs.org | |

| Potassium Permanganate (KMnO₄) | Strong oxidizing agent. | acs.org |

Reductive Transformations of Functional Groups

Reductive transformations involving this compound can target the thioether linkage. Reductive desulfurization of thioethers can be accomplished using reagents like Raney nickel, which cleaves the carbon-sulfur bond to yield an alkane. chem-station.com In this specific molecule, this would result in the removal of the tert-butylsulfanyl group, yielding 3-methylthiophene (B123197). Nickel boride is an alternative that can be used for the same transformation. chem-station.com

The S-tert-butyl group can also be cleaved under acidic conditions, such as with neat hydrofluoric acid (HF) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in trifluoroacetic acid. thieme-connect.de Metal-mediated methods using mercury(II) or thallium(III) salts are also effective for this cleavage. thieme-connect.de If the thioether is first oxidized to a sulfoxide or sulfone, subsequent reductive steps become more complex. While disulfides are easily reduced back to thiols, sulfones are resistant to reduction back to thioethers. thieme-connect.delibretexts.org

Derivatization Reactions

The structure of this compound allows for a variety of derivatization reactions, enabling the synthesis of a wide range of functionalized thiophenes.

Formation of Thiophene-based Sulfonamides and Sulfonyl Chlorides

The synthesis of thiophene sulfonamides from this compound is a multi-step process. The initial step involves the oxidation of the thioether to a sulfonic acid. This typically requires strong oxidizing conditions. The resulting sulfonic acid can then be converted to the corresponding thiophene sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Thiophene-2-sulfonyl chloride and thiophene-3-sulfonyl chloride are known reactive intermediates. acs.orgwikipedia.org Once the sulfonyl chloride derivative of this compound is formed, it can readily react with ammonia (B1221849) or a primary/secondary amine to yield the desired thiophene-based sulfonamide. chem-station.com This nucleophilic substitution reaction at the sulfonyl group is a standard method for sulfonamide synthesis. chem-station.com

Aldehyde and Carboxylic Acid Derivatives

The introduction of aldehyde and carboxylic acid groups onto the thiophene ring is a key functionalization strategy. Given the electron-donating nature of the existing substituents, the C5 position is the most likely site for electrophilic substitution.

The Vilsmeier-Haack reaction is a highly effective method for the formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds like thiophene. wikipedia.orgijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgrsc.org This electrophile attacks the activated thiophene ring, and subsequent hydrolysis of the resulting iminium ion yields the aldehyde. wikipedia.orgresearchgate.net

For the synthesis of carboxylic acid derivatives, a common route involves metalation followed by carboxylation . The thiophene ring can be deprotonated at the C5 position using a strong base like n-butyllithium to form a 2-lithiothiophene intermediate. wikipedia.org This highly reactive organolithium species can then be quenched with carbon dioxide (CO₂) as an electrophile. An acidic workup protonates the resulting carboxylate to furnish the desired thiophene-5-carboxylic acid derivative.

Reactions at the Substituent Sites (e.g., methyl group functionalization)

The methyl group at the C3 position offers another site for functionalization. Benzylic and allylic positions are susceptible to free radical halogenation, and the methyl group on a thiophene ring behaves similarly. masterorganicchemistry.com

A standard method for this transformation is the Wohl-Ziegler reaction , which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or a peroxide) to selectively brominate the methyl group. masterorganicchemistry.comtestbook.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen from the methyl group, forming a stabilized thienyl-methyl radical. testbook.comlibretexts.org This radical then reacts with a bromine source to yield the 3-(bromomethyl)thiophene (B1268036) derivative. testbook.com This brominated product is a versatile synthetic intermediate that can undergo nucleophilic substitution reactions to introduce a wide variety of other functional groups. organic-chemistry.orgwikipedia.org

Computational and Theoretical Investigations of 2 Tert Butylsulfanyl 3 Methylthiophene

Quantum Chemical Calculations

Quantum chemical calculations, which are grounded in the fundamental principles of quantum mechanics, offer a microscopic perspective on molecular systems. In the context of 2-tert-butylsulfanyl-3-methylthiophene, these calculations are pivotal for understanding the arrangement of electrons and the consequent molecular properties.

A molecule's electronic structure is a primary determinant of its chemical behavior. A key aspect of this is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, making it the site of nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov Generally, a smaller HOMO-LUMO gap suggests higher reactivity.

For substituted thiophenes, the nature and placement of substituent groups significantly modulate the HOMO and LUMO energy levels. aip.org In this compound, the electron-donating characteristics of both the tert-butylsulfanyl and methyl groups are anticipated to elevate the energy of the HOMO, thereby increasing the molecule's propensity for electrophilic attack.

Table 1: Calculated HOMO and LUMO Energies of Selected Thiophene (B33073) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophene | -6.98 | -0.85 | 6.13 |

| 2-Methylthiophene | -6.72 | -0.79 | 5.93 |

| 3-Methylthiophene (B123197) | -6.75 | -0.81 | 5.94 |

In this compound, the presence of electron-donating substituents is expected to augment the electron density on the thiophene ring. This effect will be most pronounced at the positions ortho and para to these substituents. The bulky tert-butyl group also exerts a considerable steric influence, which affects the molecule's conformation and the accessibility of various regions of its electron cloud. The distribution of electron density is a crucial factor in predicting the regioselectivity of chemical reactions. For instance, electrophilic substitution reactions are most likely to occur at the positions of highest electron density on the thiophene ring. numberanalytics.com

The incorporation of a sterically demanding tert-butyl group in this compound introduces significant steric hindrance. aip.org A conformational analysis, which investigates the different spatial arrangements of atoms and their corresponding relative energies, is crucial for a comprehensive understanding of the molecule's behavior. A key conformational variable is the rotation around the C-S bond that links the tert-butylsulfanyl group to the thiophene ring.

Thiophene is classified as an aromatic molecule, a property conferred by its planar, five-membered ring structure and a delocalized system of six π-electrons. wikipedia.org The introduction of substituents like alkyl and tert-butylsulfanyl groups has the potential to perturb the planarity and aromaticity of the thiophene ring. aip.orgmdpi.com While the thiophene ring itself is expected to maintain a largely planar geometry, the exocyclic atoms of the substituents will necessarily lie outside this plane.

Aromaticity can be quantitatively assessed using a variety of computational metrics, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can elucidate whether the substituents enhance or diminish the aromatic character of the thiophene core. It is generally observed that electron-donating groups, such as methyl and tert-butylsulfanyl, exert only a minor influence on the aromaticity of the parent thiophene ring.

Reaction Mechanism Prediction and Validation

Computational chemistry provides a robust framework for elucidating the intricate pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Transition State Theory (TST) is a cornerstone of chemical kinetics that provides a model for understanding the rates of elementary reactions. wikipedia.org The theory posits the existence of a high-energy transition state that serves as a critical intermediate on the reaction coordinate between reactants and products. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these transition states on the potential energy surface.

For reactions involving thiophene derivatives, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, TST can be applied to predict reaction rates and to rationalize observed regioselectivity. iitg.ac.in By calculating the activation energies for various potential reaction pathways, it is possible to identify the most energetically favorable mechanism. For example, in the context of the electrophilic substitution of this compound, TST calculations could be employed to compare the activation energies for electrophilic attack at the different available positions on the thiophene ring, thereby predicting the major product. acs.orgacs.org The validation of these computationally predicted mechanisms typically involves a comparison of the calculated kinetic parameters with experimentally determined values.

Energetic Profiles of Key Synthetic Steps

A plausible and common synthetic route to this compound involves the S-alkylation of a 3-methylthiophene-2-thiol (B2727257) precursor with a tert-butylating agent, such as tert-butyl bromide, in the presence of a base. Computational chemistry, particularly Density Functional Theory (DFT), can model the energetic landscape of this reaction, providing insights into its feasibility and mechanism.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The key steps that can be computationally modeled are:

Deprotonation of the thiol: The base abstracts the acidic proton from the thiol group of 3-methylthiophene-2-thiol to form a more nucleophilic thiolate anion.

Nucleophilic attack: The thiolate anion attacks the electrophilic carbon of the tert-butyl bromide, leading to the formation of a transition state.

Formation of the product: The transition state resolves into the final product, this compound, and a bromide ion.

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (3-methylthiophene-2-thiol + tert-butyl bromide) | 0.0 | Baseline energy of the starting materials. |

| Thiolate Anion Formation | -5.0 | Exothermic deprotonation of the thiol. |

| Transition State | +15.0 | Energy barrier for the nucleophilic attack. |

| Products (this compound + HBr) | -10.0 | Overall reaction is exothermic and favorable. |

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity: Thiophene and its derivatives are known to undergo electrophilic aromatic substitution. For this compound, the substitution pattern is influenced by the directing effects of the tert-butylsulfanyl and methyl groups. The sulfur atom of the tert-butylsulfanyl group can donate lone-pair electrons to the thiophene ring, acting as an activating group and directing electrophiles to the ortho and para positions. In this case, the C5 position is the most likely site for electrophilic attack due to the combined activating and directing effects of both substituents. Computational methods like the analysis of Fukui functions or mapping of the electrostatic potential can quantitatively predict the most reactive site. nih.gov

Stereoselectivity: The functionalization of this compound does not typically involve the creation of new stereocenters on the thiophene ring itself. However, if a reaction were to occur at the sulfur atom, such as oxidation to a sulfoxide (B87167), a new stereocenter would be formed. Computational studies on similar thiophene oxides have shown that the stereoselectivity of subsequent reactions, like Diels-Alder cycloadditions, is influenced by the steric and electronic properties of the substituents. researchgate.netresearchgate.net

Spectroscopic Parameter Simulation and Interpretation

Theoretical NMR Chemical Shift Predictions

Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, can predict the 1H and 13C NMR chemical shifts of this compound. rsc.orgrsc.orgnih.gov These predictions are valuable for structural elucidation and for confirming the identity of the synthesized compound.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Assignment |

|---|---|---|---|

| Thiophene-H4 | 6.95 | 128.5 | Aromatic proton |

| Thiophene-H5 | 7.20 | 125.0 | Aromatic proton |

| Methyl-H | 2.25 | 15.0 | Methyl group on thiophene |

| tert-Butyl-H | 1.35 | 31.0 | tert-Butyl group protons |

| Thiophene-C2 | - | 138.0 | Carbon attached to sulfur |

| Thiophene-C3 | - | 135.0 | Carbon with methyl group |

| tert-Butyl-C (quaternary) | - | 45.0 | Quaternary carbon of tert-butyl group |

| Frequency (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Thiophene) |

| 2960-2850 | C-H stretch | Aliphatic (tert-Butyl & Methyl) |

| 1450-1350 | C-H bend | Aliphatic (tert-Butyl & Methyl) |

| 1250-1000 | C-S stretch | Thioether |

| 850-700 | C-H out-of-plane bend | Aromatic (Thiophene) |

Electronic Absorption and Emission Spectra Predictions (UV-Vis-NIR)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis-NIR) of molecules. nih.govjlu.edu.cnresearchgate.netacs.orgresearchgate.net For this compound, the calculations would likely predict absorption bands in the UV region, corresponding to π → π* transitions within the thiophene ring.

| λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| 260 | 0.45 | π → π* (HOMO to LUMO) |

| 235 | 0.25 | π → π* (HOMO-1 to LUMO) |

Advanced Computational Methodologies

For a more in-depth understanding of the properties and reactivity of this compound, more advanced computational methodologies can be employed. These include:

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature of chemical bonds, including the C-S bonds and potential non-covalent interactions.

Multireference Methods: For studying excited states and photochemical reactions, multireference methods like CASSCF or CASPT2 may be necessary to provide a more accurate description than TD-DFT.

These advanced techniques offer a deeper level of theoretical analysis, complementing the foundational DFT calculations and providing a more complete computational picture of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, reaction energies, and spectroscopic signatures. However, a thorough review of published research indicates that no specific studies utilizing DFT for the analysis of this compound are currently available. Such a study would be invaluable for understanding the molecule's electron density distribution, frontier molecular orbitals (HOMO and LUMO), and its intrinsic reactivity.

A hypothetical DFT study on this compound would likely involve:

Geometry Optimization: To determine the most stable three-dimensional structure.

Frequency Calculations: To confirm the optimized structure as a true minimum on the potential energy surface and to predict its vibrational spectra (IR and Raman).

Electronic Property Calculations: To determine properties like ionization potential, electron affinity, and the electrostatic potential map, which would provide insights into its intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties of this compound. (Note: This data is illustrative and not based on actual research findings).

| Property | Calculated Value (Hypothetical) |

|---|---|

| Optimized Ground State Energy | Value in Hartrees |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Key Vibrational Frequencies | List of frequencies in cm⁻¹ |

Ab Initio and Semiempirical Methods

Ab initio and semiempirical methods are alternative computational approaches for studying molecular systems. Ab initio methods are based on first principles without the inclusion of empirical parameters, offering high accuracy at a significant computational cost. nih.gov In contrast, semiempirical methods incorporate some experimental data to simplify calculations, making them faster but potentially less accurate.

As with DFT, there is no evidence in the current body of scientific literature of these methods being applied to this compound. Research employing these techniques could provide a comparative analysis of the compound's properties, validating findings across different levels of theory. For instance, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could offer a benchmark for the results obtained from DFT. nih.gov

Table 2: Comparison of Hypothetical Computational Methods for this compound. (Note: This table is for illustrative purposes).

| Method | Relative Computational Cost | Expected Accuracy for Geometry | Expected Accuracy for Energy |

|---|---|---|---|

| Semiempirical (e.g., AM1, PM3) | Low | Moderate | Moderate to Low |

| DFT (e.g., B3LYP/6-31G)* | Medium | Good | Good |

| Ab Initio (e.g., MP2/aug-cc-pVTZ) | High | Very Good | Very Good |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating the atomic movements over time. mdpi.comnih.govnih.gov Given the presence of a flexible tert-butyl group attached to the sulfur atom, this compound is expected to have multiple accessible conformations.

An MD simulation would be instrumental in:

Identifying the most populated conformational states.

Determining the energy barriers between different conformations.

Understanding how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures).

The absence of such studies means that the dynamic behavior and the full range of accessible three-dimensional structures for this compound remain experimentally and theoretically uncharacterized.

Table 3: Key Conformational Parameters for this compound from a Hypothetical MD Simulation. (Note: This data is illustrative).

| Dihedral Angle | Most Populated Range(s) | Associated Conformer |

|---|---|---|

| C(thiophene)-S-C(tert-butyl)-C | Angle range in degrees | e.g., Gauche, Anti |

| C(thiophene)-C(thiophene)-S-C(tert-butyl) | Angle range in degrees | e.g., Syn, Anti |

Advanced Characterization Methodologies for 2 Tert Butylsulfanyl 3 Methylthiophene and Its Derivatives

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-Tert-butylsulfanyl-3-methylthiophene. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification and assignment of the regiochemistry of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the thiophene (B33073) ring typically appear in the range of δ 6.5-8.0 ppm. For a 2,3-disubstituted thiophene, two doublets would be anticipated for the two adjacent ring protons. The methyl group attached to the thiophene ring would likely produce a singlet at approximately δ 2.0-2.5 ppm. The most shielded signal in the spectrum would be from the nine equivalent protons of the tert-butyl group, appearing as a sharp singlet around δ 1.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbon atoms of the thiophene ring are typically observed in the downfield region of the spectrum (δ 120-140 ppm). The quaternary carbons, C2 and C3, would have chemical shifts influenced by the sulfur and methyl substituents, respectively. The carbon of the methyl group would resonate at a higher field (δ 15-20 ppm). The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would appear at characteristic chemical shifts, typically around δ 45-55 ppm and δ 30-35 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H-4 | 6.8 - 7.2 | d |

| Thiophene H-5 | 7.0 - 7.4 | d |

| 3-Methyl (CH₃) | 2.1 - 2.4 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C2 | 135 - 145 |

| Thiophene C3 | 130 - 140 |

| Thiophene C4 | 125 - 135 |

| Thiophene C5 | 120 - 130 |

| tert-Butyl (quaternary C) | 45 - 55 |

| tert-Butyl (CH₃) | 30 - 35 |

Note: The predicted chemical shift values are based on typical ranges for similar thiophene derivatives and are for illustrative purposes. Actual experimental values may vary.

For a more detailed and unambiguous assignment of the structure, especially for more complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. In the case of this compound, a cross-peak between the signals of the two thiophene ring protons (H-4 and H-5) would be expected, confirming their adjacent positions. No other correlations would be anticipated for the singlet signals of the methyl and tert-butyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon atoms with their attached protons. This is a powerful tool for assigning the protonated carbons in the molecule. For this compound, the HSQC spectrum would show correlations between the thiophene H-4 and C-4 signals, the thiophene H-5 and C-5 signals, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the C-3 and C-4 carbons of the thiophene ring.

Correlations from the tert-butyl protons to the sulfur-bearing C-2 carbon.

Correlations from the thiophene H-4 proton to C-3 and C-5, and from the H-5 proton to C-3 and C-4.

These 2D NMR experiments, when used in combination, provide a robust and detailed picture of the molecular structure, confirming the connectivity and substitution pattern of this compound and its derivatives.

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups would appear in the 2960-2850 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring usually give rise to several bands in the 1600-1400 cm⁻¹ range. The C-S stretching vibration within the thiophene ring can be found in the fingerprint region, typically around 850-600 cm⁻¹. The presence of the tert-butyl group would also be indicated by characteristic bending vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl, tert-Butyl) | 2960 - 2850 |

| C=C Stretch (Thiophene Ring) | 1600 - 1400 |

| C-H Bend (Methyl, tert-Butyl) | 1470 - 1365 |

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the C-S bonds in the thiophene ring is expected to produce a strong signal. The C=C stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum. The vibrations of the non-polar tert-butyl group would also be readily observable. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. The specific Raman shifts would be expected to correlate with the vibrational frequencies observed in the FTIR spectrum, with differences in intensity based on the selection rules for each technique. For thiophene and its derivatives, characteristic Raman bands are often observed for the ring breathing modes and C-H in-plane and out-of-plane bending vibrations.

Electronic Spectroscopy

Electronic spectroscopy is a vital tool for probing the electronic structure of conjugated molecules like this compound. Techniques such as UV-Visible and Near-Infrared (NIR) spectroscopy provide insights into electronic transitions, conjugation length, and the effects of substitution on the thiophene ring.

The UV-Visible absorption spectrum of a thiophene derivative is characterized by π-π* transitions within the conjugated system. For the parent compound, 3-methylthiophene (B123197), the absorption maximum (λmax) is typically found in the UV region. The introduction of a tert-butylsulfanyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption spectrum. This is because the sulfur atom of the substituent possesses lone pairs of electrons that can be donated into the thiophene π-system, an effect known as +M (positive mesomeric) or +R (positive resonance). This donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.

Upon electropolymerization, which is a characteristic reaction of 3-substituted thiophenes, a highly conjugated polymer, poly(this compound), would be formed. The analysis of its electronic spectrum provides critical information.

Neutral State: In its neutral (undoped) state, the polymer is expected to exhibit a strong π-π* transition. For poly(3-methylthiophene), this absorption is typically observed around 480-500 nm. researchgate.net Due to the electron-donating nature of the tert-butylsulfanyl group, the λmax for poly(this compound) would likely be further red-shifted.

Doped State: Upon oxidation (p-doping), the polymer chain acquires positive charges, leading to the formation of polarons (radical cations) and bipolarons (dications). This process dramatically alters the electronic spectrum. The initial π-π* transition is bleached (its intensity decreases), and new absorption bands appear at lower energies, often extending into the NIR region. researchgate.net These new bands correspond to electronic transitions involving the newly formed polaron and bipolaron states within the band gap. The presence and evolution of these bands are definitive proof of successful doping and are crucial for analyzing the charge carriers in the conductive state.

The table below shows typical UV-Visible absorption data for the parent polymer, poly(3-methylthiophene), which serves as a baseline for predicting the behavior of the titled compound's polymer.

| Compound/Polymer State | Transition | Typical Absorption Maximum (λmax) |

| Poly(3-methylthiophene) - Neutral | π-π* | ~490 nm |

| Poly(3-methylthiophene) - Oxidized (Doped) | Polaron/Bipolaron Bands | ~750 nm and >1500 nm (NIR) |

This interactive table is based on data for the related polymer, poly(3-methylthiophene).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of newly synthesized compounds through fragmentation analysis. For this compound, the molecular weight can be precisely determined.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide structural confirmation. Key expected fragmentation pathways include:

Loss of the tert-butyl group: A primary and highly probable fragmentation would be the cleavage of the C-S bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a prominent peak corresponding to the [M - 57]⁺ ion.

Loss of isobutylene (B52900): Another characteristic fragmentation for tert-butyl groups is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leaving a thiol group on the thiophene ring, corresponding to an [M - 56]⁺ ion.

Thiophene ring fragmentation: Subsequent fragmentation would likely involve the characteristic breakdown of the thiophene ring itself.

The following table details the mass spectrometry data for the parent compound, 3-methylthiophene, from the NIST database. nist.govnih.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Identity |

| 98 | 85 | [M+1]⁺ (Isotopic Peak) |

| 97 | 100 | [M]⁺ (Molecular Ion) |

| 96 | 15 | [M-H]⁺ |

| 59 | 10 | [C₃H₃S]⁺ |

| 45 | 40 | [CHS]⁺ |

This interactive table presents mass spectrometry data for the related compound, 3-methylthiophene.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (e.g., radical cations)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of paramagnetic species, such as radical cations. The radical cation of this compound can be generated chemically (e.g., via a one-electron oxidant) or electrochemically.

The ESR spectrum provides two key pieces of information:

g-value: This value is characteristic of the radical's electronic environment. For sulfur-centered radicals and thiophene-based radical cations, the g-value is typically greater than that of a free electron (2.0023) due to the large spin-orbit coupling constant of the sulfur atom. The ESR spectrum of the related t-butylperthiyl radical (Bu'SS•) shows a g-value of 2.025. nist.gov

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with magnetic nuclei (like ¹H) splits the ESR signal into multiple lines. The magnitude of this splitting, the hfc, is proportional to the spin density at that nucleus. Analysis of the hyperfine structure would reveal the distribution of the unpaired electron across the thiophene ring and the substituents.

Electrochemical Characterization

Electrochemical methods are paramount for studying the redox properties of this compound and its ability to form a conducting polymer.

Cyclic Voltammetry (CV) for Redox Properties and Polymerization Behavior

Cyclic voltammetry is the most common technique used to investigate the electrochemical behavior of electroactive monomers. A typical CV experiment for this compound would involve scanning the potential in a solution containing the monomer and a supporting electrolyte.

Monomer Oxidation: On the first anodic (positive) scan, an irreversible oxidation peak would be observed. This peak corresponds to the one-electron oxidation of the monomer to its radical cation. The potential at which this occurs (Ep,ox) is a key parameter. The electron-donating tert-butylsulfanyl and methyl groups are expected to lower this oxidation potential compared to unsubstituted thiophene, making the monomer easier to oxidize.

Electropolymerization: The generated radical cations are highly reactive and will couple, initiating polymerization and depositing a film of poly(this compound) onto the electrode surface. On subsequent CV scans, new redox waves will appear. These new waves represent the reversible p-doping (oxidation) and de-doping (reduction) of the newly formed polymer film. The growth of these waves with each cycle confirms successful electropolymerization.

Polymer Redox Behavior: The established polymer film will show a broad oxidation wave and a corresponding reduction wave. The potential difference between these peaks indicates the electrochemical reversibility of the doping process. The bulky tert-butylsulfanyl group may introduce steric hindrance that could affect the kinetics of ion transport during doping/de-doping, potentially leading to less ideal CV behavior compared to polymers with smaller substituents.

The table below summarizes key electrochemical data for the electropolymerization of the parent monomer, 3-methylthiophene.

| Parameter | Description | Typical Value for 3-Methylthiophene |

| Monomer Oxidation Potential (Ep,ox) | Potential for initial radical cation formation | ~1.4 - 1.6 V (vs. Ag/AgCl) acs.org |

| Polymer Oxidation Onset (Eonset) | Potential where polymer doping begins | ~0.5 - 0.7 V (vs. Ag/AgCl) |

| Polymer Redox Peak (Epa) | Anodic peak potential for polymer doping | Varies with scan rate and conditions |

This interactive table is based on data for the related compound, 3-methylthiophene.

Differential Pulse Voltammetry (DPV) for Sensitive Redox Detection

Differential Pulse Voltammetry (DPV) is a more sensitive electrochemical technique than CV, often used to determine redox potentials with higher accuracy and to detect species at lower concentrations. In DPV, potential pulses are superimposed on a linear potential ramp, and the resulting current is sampled just before and at the end of each pulse. The difference in current is plotted against the base potential.

For this compound, DPV would be particularly useful for:

Accurate Determination of Oxidation Potential: DPV can provide a more precise value for the monomer's oxidation potential than CV, as it effectively minimizes the contribution from non-faradaic (capacitive) currents.

Studying Polymer Degradation: The high sensitivity of DPV can be used to study subtle changes in the polymer's redox behavior, such as the emergence of small peaks that may indicate degradation pathways or side reactions during prolonged electrochemical cycling.

Analysis of Oligomers: During the initial stages of electropolymerization, soluble oligomers are formed. DPV could potentially detect the distinct redox signals of these short-chain species in solution before they deposit onto the electrode.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the interfacial properties of electrodes modified with polymeric derivatives of this compound. By applying a small amplitude AC voltage and measuring the current response over a range of frequencies, EIS can probe processes such as charge transfer, ion diffusion, and double-layer capacitance at the electrode-polymer-electrolyte interface. scielo.britu.edu.trresearchgate.net

The resulting data is often visualized as a Nyquist plot, which displays the imaginary part of impedance versus the real part. For polythiophene derivative films, these plots typically feature a semicircle at high frequencies and a straight line at low frequencies. The semicircle is associated with the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the electrode surface, while the linear portion is related to the Warburg impedance, which describes the diffusion of ions within the polymer matrix. mdpi.comresearchgate.netresearchgate.net

Equivalent circuit modeling is employed to extract quantitative data from the experimental EIS spectra. scielo.brresearchgate.net A common model used for polythiophene systems is the Randles-Ershler circuit. mdpi.com However, for modified films, more complex circuits may be necessary to accurately fit the data and account for additional elements like the resistance and capacitance of the polymer film itself. scielo.brmdpi.com Through this analysis, key parameters governing the device's performance, such as conductivity and interfacial stability, can be determined. scielo.br

Table 1: Key Parameters Obtained from EIS Analysis of Polythiophene Derivatives

| Parameter | Symbol | Information Provided |

| Solution Resistance | Rs | Resistance of the electrolyte solution. |

| Charge Transfer Resistance | Rct | Resistance to charge transfer at the electrode/polymer interface. |

| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface. |

| Warburg Impedance | Zw | Impedance related to the diffusion of ions. |

| Film Resistance | Rf | Resistance of the polymer film. |

| Film Capacitance | Cf | Capacitance of the polymer film. |

This table provides a generalized overview of parameters derivable from EIS studies on conductive polymer films.

Spectroelectrochemical Studies (e.g., in situ UV-Vis-NIR/ESR)

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time information about the electronic structure of the polymeric derivatives of this compound during redox processes. researchgate.netnih.govresearchgate.net By simultaneously recording spectroscopic and electrochemical data, changes in the absorption and paramagnetic properties of the polymer can be directly correlated with its oxidation state.

In situ UV-Vis-NIR spectroscopy monitors the changes in the electronic absorption spectra as a function of the applied potential. In the neutral state, polythiophene derivatives typically exhibit a strong π-π* transition in the visible region. researchgate.net Upon electrochemical p-doping (oxidation), this absorption band decreases in intensity, while new bands appear at lower energies (in the NIR region). researchgate.netnih.gov These new bands are characteristic of the formation of charge carriers, namely polarons (radical cations) and bipolarons (dications). nih.govnih.gov The evolution of these bands provides insight into the nature and stability of the charge carriers at different doping levels. nih.gov

In situ Electron Spin Resonance (ESR) spectroscopy is used to detect and quantify paramagnetic species. nih.govresearchgate.net Since polarons possess an unpaired electron, they are ESR-active, while diamagnetic bipolarons are ESR-silent. nih.govresearchgate.net By performing simultaneous ESR and UV-Vis-NIR measurements, it is possible to differentiate between the formation of polarons and bipolarons. nih.govresearchgate.net The ESR signal intensity is directly proportional to the concentration of polarons, allowing for the quantification of these species as a function of the doping level. researchgate.net This combined approach has been crucial in demonstrating that at low doping levels, polarons are the dominant charge carriers, while at higher potentials, they can combine to form bipolarons or exist as diamagnetic polaron pairs. nih.govresearchgate.netnih.gov

Table 2: Spectroelectrochemical Signatures of Charge Carriers in Polythiophene Derivatives

| Charge Carrier | Spectroscopic Signature | ESR Activity |

| Neutral Polymer | Strong π-π* absorption | Inactive |

| Polaron (Radical Cation) | Two sub-gap absorption bands | Active (Paramagnetic) |

| Bipolaron (Dication) | One sub-gap absorption band at lower energy than polarons | Inactive (Diamagnetic) |

This table summarizes the characteristic spectroscopic features used to identify different charge carriers in polythiophene derivatives during spectroelectrochemical analysis.

Microscopic and Morphological Characterization

The morphology and structure of polymeric films derived from this compound at the micro- and nanoscale are critical determinants of their physical and electronic properties. Various microscopy techniques are employed to visualize the surface and internal structure.

Scanning Electron Microscopy (SEM) for Surface Morphology of Polymeric Derivatives

For instance, SEM images can distinguish between different morphologies that arise from various synthesis conditions, such as electrochemical versus chemical polymerization. researchgate.net Electropolymerized films often exhibit a granular or nodular structure, and the size and packing of these grains can be quantified from SEM micrographs. nih.gov Studies on various polythiophene derivatives have shown that the substituents can significantly influence the resulting morphology, leading to structures ranging from porous and uniformly distributed particles to more ordered and adhesive arrangements. nih.gov Since properties like conductivity and sensor response are highly dependent on the surface area and structure, SEM is an indispensable tool for correlating synthesis parameters with the final film morphology. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal nanostructure of materials. azooptics.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. azooptics.comnumberanalytics.com This technique is particularly valuable for analyzing the nanostructure of poly(this compound) derivatives, especially when they are synthesized as nanostructures like nanofibers or nanotubes, or as part of a nanocomposite. science.govresearchgate.netmdpi.com

TEM can reveal the dimensions (e.g., diameter of nanofibers), uniformity, and internal arrangement of these nanostructures. mdpi.com For example, when conducting polymers are synthesized using a template method, TEM can confirm the successful replication of the template's features, such as the formation of ordered nanotubes within an anodic aluminum oxide (AAO) template. researchgate.net Furthermore, TEM analysis of nanocomposites can show the dispersion and distribution of nanoparticles within the polymer matrix, which is crucial for understanding the synergistic properties of the composite material. mdpi.com The high-resolution capabilities of TEM allow for the visualization of the polymer's morphology at a level of detail that is not achievable with SEM. azooptics.comnumberanalytics.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. bruker.comnanomagnetics-inst.comoxinst.com Unlike electron microscopy, AFM does not require a conductive coating on insulating polymer samples and can be operated in ambient conditions. bruker.comnanomagnetics-inst.com An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are measured and used to construct a topographical map. researchgate.net